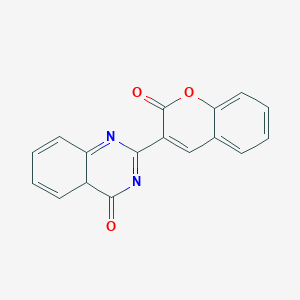
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S2 and its molecular weight is 506.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis and Biological Activity
Compounds with structures involving pyrimidinyl and sulfonyl groups, similar to the one , have been synthesized and evaluated for various biological activities. For instance, studies on acetoacetanilides in heterocyclic synthesis have led to the creation of thienopyridines and other fused derivatives with potential biological applications, indicating a wide range of possibilities for heterocyclic compounds incorporating sulfonyl groups (Harb, Hussein, & Mousa, 2006). This suggests that compounds like 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide may have utility in the synthesis of heterocyclic compounds with potential pharmacological properties.
Crystal Structure Analysis for Drug Design
The crystal structure analysis of complexes containing similar sulfonyl and pyrimidinyl structures has been reported, providing insights into their potential as ligands in drug design. For example, the analysis of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) reveals moderate growth inhibition against several bacteria, demonstrating the antimicrobial potential of such compounds (Obaleye, Caira, & Tella, 2008). This underscores the potential for designing antimicrobial agents based on the structural framework of this compound.
Antimicrobial and Antifungal Activities
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, similar to the sulfonyl group in the compound of interest, has shown promising results in antimicrobial and antifungal activities. This suggests that further exploration and modification of such compounds could lead to the development of new antimicrobial and antifungal agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(tert-butyl)benzenesulfonyl chloride, which is then reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form the second intermediate, 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl thiol. This intermediate is then coupled with N-(4-chlorobenzyl)acetamide to form the final product.", "Starting Materials": [ "4-tert-butylbenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol", "N-(4-chlorobenzyl)acetamide" ], "Reaction": [ "Step 1: 4-tert-butylbenzenesulfonyl chloride is reacted with sodium hydroxide to form 4-tert-butylbenzenesulfonic acid.", "Step 2: 4-tert-butylbenzenesulfonic acid is then reacted with thionyl chloride to form 4-tert-butylbenzenesulfonyl chloride.", "Step 3: 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol is reacted with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl thiol.", "Step 4: 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl thiol is then coupled with N-(4-chlorobenzyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide." ] } | |
CAS番号 |
893790-11-9 |
分子式 |
C23H24ClN3O4S2 |
分子量 |
506.03 |
IUPAC名 |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-23(2,3)16-6-10-18(11-7-16)33(30,31)19-13-26-22(27-21(19)29)32-14-20(28)25-12-15-4-8-17(24)9-5-15/h4-11,13H,12,14H2,1-3H3,(H,25,28)(H,26,27,29) |
InChIキー |
JDOJNGAGKSKANW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2454448.png)
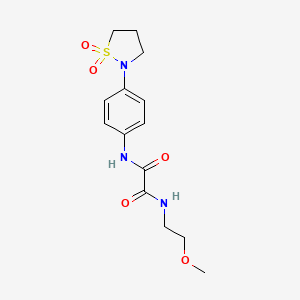
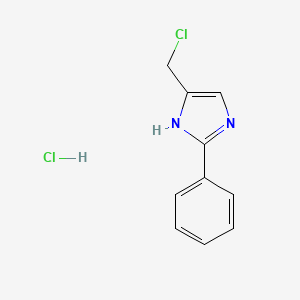
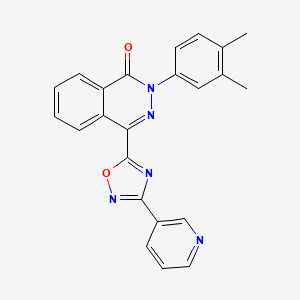


![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2454456.png)
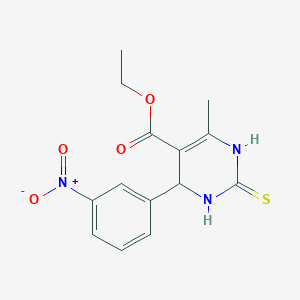
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)
